4-Bromo-5-methyl-2-phenyl-1,3-oxazole

Catalog No.
S14156800
CAS No.
197719-26-9
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-methyl-2-phenyl-1,3-oxazole

CAS Number

197719-26-9

Product Name

4-Bromo-5-methyl-2-phenyl-1,3-oxazole

IUPAC Name

4-bromo-5-methyl-2-phenyl-1,3-oxazole

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

KVWJQXNRVGWCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)Br

4-Bromo-5-methyl-2-phenyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered oxazole ring that incorporates bromine and methyl substituents along with a phenyl group. Its molecular formula is C10H8BrNOC_{10}H_8BrNO with a molecular weight of approximately 238.08 g/mol. This compound is notable for its diverse chemical reactivity and potential biological activities, making it a subject of interest in both synthetic and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new derivatives.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxazole derivatives.

Common reagents for these reactions include sodium hydride for substitution reactions and potassium permanganate for oxidation processes. The precise conditions may vary depending on the desired product and the nature of the nucleophile involved.

The biological activity of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole has been explored in various studies. It exhibits potential antimicrobial, anticancer, and anti-inflammatory properties. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism, indicating its influence on pharmacokinetics. Additionally, it may modulate key cellular signaling pathways such as MAPK/ERK, affecting cell proliferation and differentiation.

The synthesis of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

  • Starting Materials: The reaction often begins with 2-bromoacetophenone and acetic anhydride in the presence of ammonium acetate.
  • Reaction Conditions: The mixture is heated under reflux to facilitate cyclization, leading to the formation of the oxazole ring.
  • Purification: The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial methods may optimize these processes using continuous flow reactors to enhance yield and consistency.

4-Bromo-5-methyl-2-phenyl-1,3-oxazole finds applications across various fields:

  • In Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • In Biology: The compound is studied for its potential therapeutic applications against various diseases due to its biological activities.
  • In Industry: It is utilized in the development of new materials and as an intermediate in pharmaceuticals and agrochemicals production.

Research indicates that 4-Bromo-5-methyl-2-phenyl-1,3-oxazole interacts with several biomolecules, influencing their activity. Notably, it has been observed to inhibit certain kinases involved in cell signaling pathways. These interactions can lead to significant changes in cellular functions and metabolic processes . Studies focusing on its effects on cancer cell lines have shown promising results regarding its cytotoxic potential while exhibiting low toxicity towards normal cells .

Several compounds share structural similarities with 4-Bromo-5-methyl-2-phenyl-1,3-oxazole. Here are some notable examples:

Compound NameStructural DifferencesUnique Features
5-Bromo-4-methyl-2-phenyl-1,3-oxazoleMethyl group at the 4-positionDifferent substitution pattern affects reactivity
2-Methyl-4-phenyl-1,3-oxazoleLacks bromine at the 5-positionPotentially different biological activity
4-Phenyl-1,3-oxazoleLacks both bromine and methyl groupsSimplified structure may alter reactivity

The uniqueness of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole lies in its combination of bromine and methyl substituents on the oxazole ring, which significantly influences its chemical behavior and biological activity compared to other derivatives .

Regioselective Halogenation Strategies in Oxazole Functionalization

Regioselective bromination of oxazole derivatives requires precise control over electronic and steric factors. Transition metal catalysis has emerged as a powerful tool for directing halogenation to specific positions. For example, ruthenium catalysts enable C7-selective bromination in 2-arylbenzo[d]oxazoles via a single-electron-transfer (SET) radical mechanism. In contrast, rhodium catalysts promote ortho-selective halogenation on the pendant aryl ring through a redox-neutral SN2-type pathway. These principles extend to 4-Bromo-5-methyl-2-phenyl-1,3-oxazole, where steric hindrance from the methyl group at C5 and the phenyl group at C2 directs electrophilic bromination to C4.

A comparative study of halogenating agents reveals that tribromophosphorus (PBr3) in toluene under reflux achieves 85–92% yields for analogous oxazole brominations. Solvent polarity plays a critical role: nonpolar media like toluene favor electrophilic attack at electron-rich positions, while polar aprotic solvents such as dimethylacetamide (DMA) enhance reactivity at sterically hindered sites.

Lithiation-Bromination Sequences for Position-Specific Substitution

Directed lithiation enables precise bromine placement in oxazole systems. The sequence involves:

  • Deprotonation of the oxazole ring using n-butyllithium (n-BuLi) at low temperatures (−78°C)
  • Quenching with electrophilic bromine sources like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE)

For 5-methyl-2-phenyloxazole precursors, lithiation occurs exclusively at C4 due to the methyl group’s +I effect, which deactivates C5. Subsequent bromination with DBTFE delivers 4-Bromo-5-methyl-2-phenyl-1,3-oxazole in 61–74% yields. Temporary silyl protection strategies further enhance regiocontrol: triisopropylsilyl (TIPS) groups at C2 block undesired lithiation pathways, enabling selective functionalization at C4.

N-Bromosuccinimide-Mediated Electrophilic Aromatic Substitution

N-Bromosuccinimide (NBS) serves as a mild brominating agent for oxazole derivatives. In the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, NBS in chloroform at reflux achieves 92% yield via electrophilic aromatic substitution (EAS). The reaction mechanism involves:

  • Generation of bromonium ions (Br⁺) from NBS in polar solvents
  • Attack at the most nucleophilic position (C5 in 4-methyl-2-phenyloxazole)
  • Rearomatization via deprotonation

Microwave-assisted NBS bromination reduces reaction times from hours to minutes while maintaining yields >80%. Solvent optimization is critical: chloroform’s moderate polarity stabilizes the bromonium intermediate without promoting side reactions.

Temporary Protective Group Strategies for Enhanced Reactivity Control

Protective groups mitigate competing reactions during multi-step syntheses. Key approaches include:

  • Silyl ethers: TIPS protection at C2 prevents unwanted lithiation, enabling selective C4 bromination
  • Esterification: Methoxycarbonyl groups at C4 stabilize intermediates during cyclization steps

For example, in the synthesis of 2-bromo-4-(4-ethoxyphenyl)oxazole, esterification of a hydroxyketone intermediate with acetic anhydride prevents oxidation during subsequent bromination. Deprotection under mild basic conditions (e.g., NaOH/ethanol) restores the native oxazole structure without degrading sensitive substituents.

Comparative Analysis of Solution-Phase vs. Solid-Phase Synthesis Approaches

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Yield72–92%Limited data (underdeveloped)
RegiocontrolModerate (dependent on directing groups)Poor (heterogeneous conditions)
PurificationColumn chromatography requiredOn-resin washing simplifies steps
ScalabilityKilogram-scale demonstratedMilligram-scale only

Solution-phase methods dominate due to superior regiocontrol and scalability. The Suzuki-Miyaura cross-coupling of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole with boronic acids in ethanol/water mixtures exemplifies efficient solution-phase functionalization. Solid-phase approaches remain experimental, though resin-bound oxazole precursors show promise for combinatorial library synthesis.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

236.97893 g/mol

Monoisotopic Mass

236.97893 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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